4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-2,3-dihydroquinoline-4-carboxylic acid
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Description
The compound “4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-2,3-dihydroquinoline-4-carboxylic acid” is a complex organic molecule. It seems to be related to a class of compounds known as fluorenylmethyloxycarbonyl (Fmoc) protected amino acids . These are commonly used in peptide synthesis. The Fmoc group serves as an amine-protecting group, which can be removed under mildly basic conditions .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The fluorenylmethyloxycarbonyl (Fmoc) group is a bulky, aromatic group, which can influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound, being an Fmoc-protected amino acid, would be expected to participate in reactions typical of these compounds. This includes the removal of the Fmoc group under mildly basic conditions, allowing the amino acid to participate in peptide bond formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the Fmoc group would likely make the compound relatively non-polar and insoluble in water .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methyl-2,3-dihydroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-28-15-14-26(24(29)30,22-12-6-7-13-23(22)28)27-25(31)32-16-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-13,21H,14-16H2,1H3,(H,27,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRSMTVTPVBNES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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